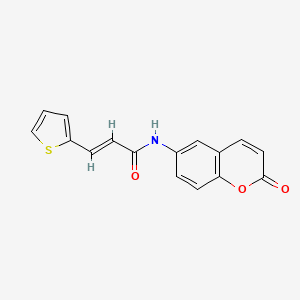
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chromenyl-thiophene derivatives and has been found to exhibit promising biological activities, making it a subject of interest in drug discovery and development.
Wirkmechanismus
The mechanism of action of (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide is not fully understood. However, studies have suggested that the compound exerts its biological activities through various mechanisms, including the inhibition of reactive oxygen species, modulation of inflammatory pathways, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide exhibits significant biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activities, making it a potential candidate for drug discovery and development. However, the compound also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide. One potential direction is to further investigate the compound's mechanism of action, particularly its effects on oxidative stress and inflammation. Another direction is to explore the compound's potential as an antimicrobial agent and to investigate its efficacy against different types of bacteria. Additionally, there is a need to evaluate the compound's toxicity and to develop more efficient synthesis methods to improve its yield and purity. Finally, further studies are needed to evaluate the compound's potential as a therapeutic agent for various diseases, particularly cancer.
In conclusion, (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide is a promising compound that exhibits significant biological activities, making it a potential candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-hydroxyacetophenone, thiophene-2-carboxylic acid, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through a series of steps, including esterification, Claisen condensation, and amidation, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant antioxidant, anti-inflammatory, and anticancer activities. The compound has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(E)-N-(2-oxochromen-6-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-15(7-5-13-2-1-9-21-13)17-12-4-6-14-11(10-12)3-8-16(19)20-14/h1-10H,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKDSVSQLMEULR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-(6-((2,5-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2837350.png)
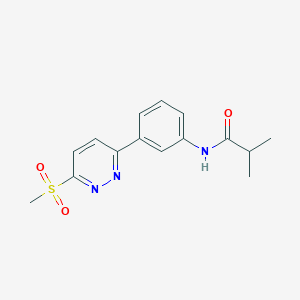
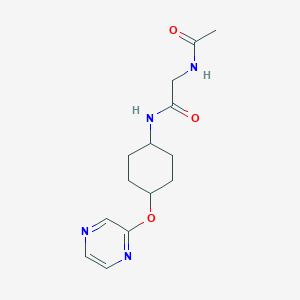
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)

![3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2837359.png)
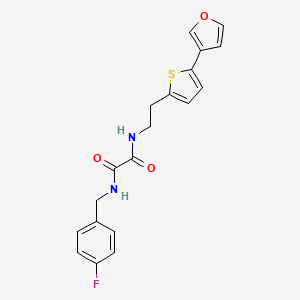

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2837365.png)
![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2837368.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2837369.png)
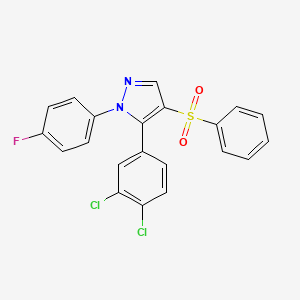
![3-(3,4-Dimethoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2837372.png)
![N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2837373.png)